Home > Products > Screening Compounds P108933 > 4-[({5-[(4-CHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-(4-FLUOROPHENYL)-1,3-THIAZOLE
4-[({5-[(4-CHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-(4-FLUOROPHENYL)-1,3-THIAZOLE -

4-[({5-[(4-CHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-(4-FLUOROPHENYL)-1,3-THIAZOLE

Catalog Number: EVT-4957082
CAS Number:
Molecular Formula: C20H16ClFN4OS2
Molecular Weight: 447.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-({(1E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]methylene}amino)-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (SB-3)

Compound Description: SB-3 is a Schiff base that has shown potent anticancer activity against hepatocellular carcinoma (HCC) [, ]. In studies on the HepG2 cell line, SB-3 exhibited a dose-dependent cytotoxic effect and inhibited DNA synthesis. Flow cytometry analysis and Hoechst staining further revealed that SB-3 induced apoptosis in HepG2 cells [, ].

4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine

Compound Description: This compound, alongside 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol, has been investigated for its antimicrobial and antifungal effects []. These compounds were studied in a mixture using thistle seed oil as a carrier.

5-(2-Fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol

Compound Description: Similar to the previous compound, this derivative has been studied for its antimicrobial and antifungal activity, particularly in the context of treating fungal skin diseases in animals []. It was investigated in a mixture with 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine, utilizing thistle seed oil as a carrier [].

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one (3)

Compound Description: Compound 3 is a heterocyclic compound synthesized through the reaction of 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one (1) with 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol (2) in the presence of triethylamine as a catalyst []. Its structure was confirmed through X-ray single crystal diffraction and spectral analyses [].

1-((4-Methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)-2-phenylethan-1-ol

Compound Description: This compound displayed optical activity in physical-chemical analyses. It showed a specific rotation of +43° [deg∙g/cm3∙dm] [, ].

1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio))methyl)-4H-1,2,4-triazole-3-yl)thio)ethan-1-ol

Compound Description: This compound, like its closely related analogue described above, exhibited optical activity [, ]. Interestingly, it was the only levorotatory substance identified among the tested S-derivatives, with a specific rotation of [α]D20 = -43° [deg∙g/cm3∙dm] [, ].

1-((4-Ethyl-5-(((3-(pyridine-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)propane-2-one (Ia)

Compound Description: Ia is an S-derivative of 4-alkyl-5-(((3-(pyridine-4-yl)-1Н-1,2,4-triazole-5-yl)thio)methyl)-4Н-1,2,4-triazole-3-thiols that demonstrated significant anti-hypoxic activity in a model of acute hypoxia with hypertension []. Notably, its activity surpassed that of the reference drug, Mexidol, increasing the lifespan of rats by 1.0% compared to the control [].

4-Ethyl-5-(((3-(pyridine-4-yl)-1Н-1,2,4-triazole-5-yl)thio)methyl)-4Н-1,2,4-triazole-3-thiols (Ib)

Compound Description: Ib, similar to Ia, belongs to the S-derivatives of 4-alkyl-5-(((3-(pyridine-4-yl)-1Н-1,2,4-triazole-5-yl)thio)methyl)-4Н-1,2,4-triazole-3-thiols. This compound, along with Ia and other related derivatives with acyl-aryl, acyl-alkyl, and alkyl substituents, were synthesized and characterized using various spectroscopic methods, including GC/MS, elemental analysis, and 1H NMR spectroscopy [].

Morpholinium 2-((4-(2-Methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate

Compound Description: This compound is an active pharmaceutical ingredient (API) whose metabolism has been investigated []. Studies using liquid chromatography with mass spectrometry detection revealed the formation of a methyl derivative during metabolism. This metabolic transformation involved the methylation of the active substance to form 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um cation, a process likely mediated by N-methyltransferase [].

2-(((4-Methyl-5-(octylthio)-4H-1,2,4-triazole-3-yl)methyl)thio)pyrimidine

Compound Description: This compound emerged as the least toxic among a series of synthesized S-derivatives of (1,2,4-triazole-3(2H)-yl)methyl)thiopyrimidines []. Acute toxicity studies using Danio rerio (zebrafish) determined its LC50 value to be 49.66 mg/L []. The authors attribute its low toxicity to the presence of the octyl substituent, which is believed to facilitate membrane penetration and minimize accumulation within cells [].

2-(((4-Methyl-5-(methylthio)-4H-1,2,4-triazole-3-yl)methyl)thio)pyrimidine

Compound Description: In contrast to the previous compound, this S-derivative of (1,2,4-triazole-3(2H)-yl)methyl)thiopyrimidines exhibited the highest toxicity among the tested compounds []. Its LC50 value, as determined in acute toxicity studies using Danio rerio, was found to be 8.29 mg/L [].

2-((5-((Theophylline-7'-yl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetohydrazide Ylidenderivatives

Compound Description: These compounds, synthesized from theophylline and 1,2,4-triazole building blocks, have been investigated for their potential biological activities []. The incorporation of a hydrazide moiety in their structure suggests a high likelihood of antimicrobial activity, potentially including anti-tuberculosis properties [].

2-(5-((Theophylline-7'-yl)methyl)-4-methyl-4H-1,2,4-triazole-3-ylthio)acetic Acid Salts

Compound Description: These salts, synthesized from theophylline and 1,2,4-triazole starting materials, have been the subject of research focusing on their synthesis, characterization, and preliminary biological activity assessments []. The choice of these starting materials was driven by their known presence in various existing drugs and their potential to contribute to a broad spectrum of pharmacological activities [].

N-(4-Methoxyphenyl)-2-{[(4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]acetyl}hydrazinecarbothioamide (7)

Compound Description: This compound serves as a key intermediate in a multistep synthesis leading to the production of substituted Schiff bases and a complex triazole derivative, 5-{[(4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]methoxy}-4-(4-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione [].

5-{[(4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]methoxy}-4-(4-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (9)

Compound Description: Compound 9 represents a complex triazole derivative synthesized through a multistep reaction sequence involving compound 7 as a key intermediate []. The final step in its synthesis involves the cyclization of compound 7 in the presence of 2N NaOH []. This compound, along with its precursor Schiff bases, was subjected to antimicrobial activity screening [].

Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (15)

Compound Description: This compound exhibited promising neuroprotective properties in a study focused on identifying potential therapeutic agents for Parkinson's disease []. It demonstrated the ability to mitigate 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced bradykinesia and influence the levels of Parkinson's disease markers following MPTP administration []. Further in vitro investigations revealed its capacity to inhibit alpha-synuclein (α-syn) fibrillization, a hallmark of Parkinson's disease pathology [].

Methyl 2-{[4-(4-Cyclopropyl-1-naphthyl)-4H-1,2,4-triazole-3-yl]thio} Acetate

Compound Description: This particular compound has been structurally characterized using X-ray crystallography []. Its crystal structure revealed a monoclinic system with the space group P21/c []. The reported crystallographic data provide valuable insights into the three-dimensional arrangement of the molecule, which can be useful for understanding its potential interactions with biological targets.

2-[(5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-yl)thio]acetohydrazide Ylidene Derivatives

Compound Description: This series of compounds, synthesized by incorporating adamantane and 1,2,4-triazole moieties, have been investigated for their antimicrobial and antifungal properties [].

7'-((5-(2-Hydroxyethylthio)-4-phenyl-4H-1,2,4-triazole-3-yl)methyl)theophylline

Compound Description: This compound emerged as the most potent actoprotective agent among a series of 7'-((3-thio-4-phenyl-4H-1,2,4-triazole-5-yl)methyl)theophylline derivatives [, ]. In a forced swim test using rats, it significantly extended swimming duration by 14.31% compared to the control group [, ]. This finding suggests its potential in enhancing physical endurance and combating fatigue.

Compound Description: This compound also showed promising actoprotective properties [, ]. It is structurally related to compound 19, differing only in the substituent on the acetohydrazide moiety.

Compound Description: This series of compounds, featuring variations in the R group, were synthesized and evaluated for their potential anti-inflammatory activity [].

5,5'-Methylenebis(4-phenyl-4H-1,2,4-triazole-3-thiol) (2)

Compound Description: This compound serves as a crucial intermediate in synthesizing various methylenebis-4H-1,2,4-triazole derivatives that have been evaluated for their antimicrobial activities [].

Diethyl 5,5'-{Methylenebis[(4-phenyl-4H-1,2,4-triazole-5,3-diyl)thio]}diacetate (3)

Compound Description: Compound 3, synthesized from compound 2 by reacting it with ethyl bromoacetate, is a key intermediate in the synthesis of various methylenebis-4H-1,2,4-triazole derivatives with potential antimicrobial properties [].

(4-{[5-({5-[(4-Amino-2-chlorophenyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-3-chlorophenyl)amine (8)

Compound Description: Compound 8, synthesized through a multistep process involving the reduction of nitro groups in a methylenebis-triazole precursor (7), has been screened for its antimicrobial activities [].

Methyl 2-(4-Phenyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thioacetate (phpy2NS, 1)

Compound Description: Compound 1 serves as a ligand in the synthesis and structural characterization of a Hg(II) complex, [Hg(phpy2NS)Cl2] (2) [].

[Hg(phpy2NS)Cl2] (2)

Compound Description: Compound 2, a Hg(II) complex, is formed through the coordination of compound 1 (phpy2NS) with HgCl2. The molecular and supramolecular structures of both the ligand (1) and the complex (2) have been elucidated using X-ray diffractometry, providing valuable insights into their structural features and potential for various applications [].

2-Morpholine-4-ylethyl-3H-1,2,4-triazole-3-ones (2a, 2b)

Compound Description: Compounds 2a and 2b represent a series of 1,2,4-triazole-3-one derivatives that have been designed and synthesized as potential antimicrobial agents []. These compounds were obtained through the condensation reaction of corresponding ethoxycarbonylhydrazones with 2-morpholinoethanamine [].

5-(2-Hydroxyphenyl)-4-substituted-3H-1,2,4-triazole-3-thione Tautomeric Forms

Compound Description: This group of compounds was synthesized and characterized to study their tautomeric equilibrium between thiol and thione forms []. The presence of the 2-hydroxyphenyl substituent at the 5-position of the triazole ring introduces the possibility of intramolecular hydrogen bonding, influencing the tautomeric preferences.

3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones

Compound Description: These compounds were synthesized as part of a study focused on creating modified derivatives of 1,2,4-triazoles with enhanced pharmacological activities [].

3-aryl/aryloxy-4-(N-pyridyl carboxamido)-5-mercapto-1,2,4-triazoles (5a1-a8)

Compound Description: These compounds were created as intermediates in a study focused on synthesizing and investigating the antimicrobial, antitubercular, and anticancer properties of various nitrogen heterocycles [].

Compound Description: These compounds, bearing both 1,2,4-triazole and quinazolinone moieties, were synthesized and screened for their antimicrobial, antitubercular, and anticancer properties [].

1-((4-Ethyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one and 1-(4-Methoxyphenyl)-2-(4-ethyl-5-(((3-(pyridin-4-yl)1H)-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Compound Description: These compounds, part of a series of S-substituted derivatives of 1,2,4-triazole-3-thiol, exhibited notable antimicrobial activity, particularly against the Pseudomonas aeruginosa strain [].

7-Aryl-3-Alkyl(Aryl)-6-Methyl-6,7-Dihydro-5H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazin-6-Ols and 7-Aryl-3-Alkyl(Aryl)-6-Methyl-7H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazines

Compound Description: These compounds represent two classes of triazole-fused thiadiazine derivatives that have been synthesized through a regioselective and diastereoselective approach involving the reaction of 4-amino-[1,2,4]triazole-3-thiols with nitroepoxides [].

Properties

Product Name

4-[({5-[(4-CHLOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)METHYL]-2-(4-FLUOROPHENYL)-1,3-THIAZOLE

IUPAC Name

4-[[5-[(4-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-(4-fluorophenyl)-1,3-thiazole

Molecular Formula

C20H16ClFN4OS2

Molecular Weight

447.0 g/mol

InChI

InChI=1S/C20H16ClFN4OS2/c1-26-18(10-27-17-8-4-14(21)5-9-17)24-25-20(26)29-12-16-11-28-19(23-16)13-2-6-15(22)7-3-13/h2-9,11H,10,12H2,1H3

InChI Key

ALOLVUMJGIRDRB-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC2=CSC(=N2)C3=CC=C(C=C3)F)COC4=CC=C(C=C4)Cl

Canonical SMILES

CN1C(=NN=C1SCC2=CSC(=N2)C3=CC=C(C=C3)F)COC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.